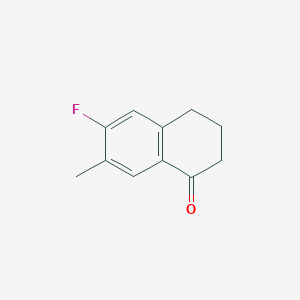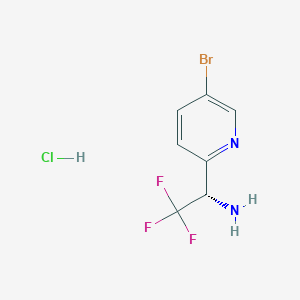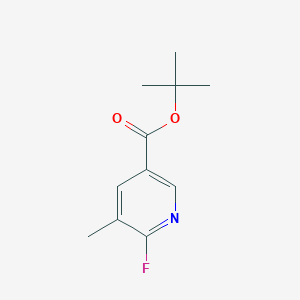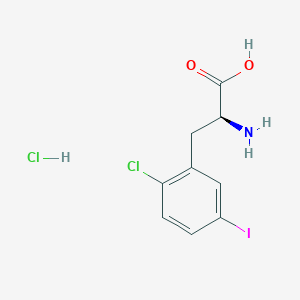![molecular formula C11H18F3NO2 B13040024 3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylbicyclo[111]pentan-1-amine; trifluoroacetic acid is a compound that combines the bicyclo[111]pentane structure with a tert-butyl group and an amine functionality, paired with trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylbicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the tert-butyl group and the amine functionality. One common approach is to start with a bicyclo[1.1.1]pentane precursor and perform a series of functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl group or the amine functionality can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity of the compound. The tert-butyl group and amine functionality can participate in hydrogen bonding and electrostatic interactions, affecting the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid is unique due to its combination of the bicyclo[1.1.1]pentane core with a tert-butyl group and an amine functionality. This structural arrangement provides distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C11H18F3NO2 |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3-tert-butylbicyclo[1.1.1]pentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17N.C2HF3O2/c1-7(2,3)8-4-9(10,5-8)6-8;3-2(4,5)1(6)7/h4-6,10H2,1-3H3;(H,6,7) |
Clé InChI |
NKTOQZWDMOHVRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C12CC(C1)(C2)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


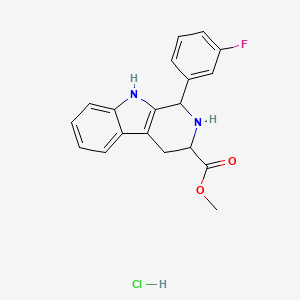
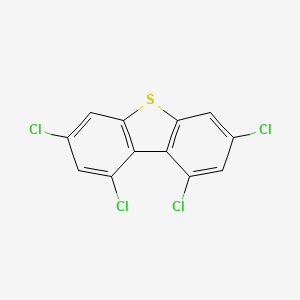

![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![3-(2-Aminoethyl)-7-methyl-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13039974.png)

![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)

